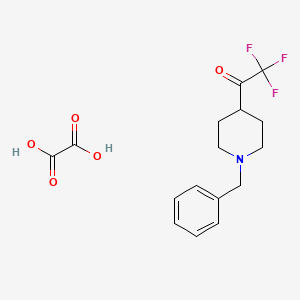

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a trifluoroethanone moiety. The oxalate form of this compound is often used in research due to its stability and ease of handling.

Méthodes De Préparation

The synthesis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with trifluoroacetic anhydride to introduce the trifluoroethanone group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid. The reaction conditions often include the use of organic solvents such as ethanol or THF and may require the use of catalysts or reducing agents like sodium borohydride .

Analyse Des Réactions Chimiques

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroethanone group to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or aryl halides under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .

Applications De Recherche Scientifique

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a cholinesterase inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders like Alzheimer’s disease.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes

Mécanisme D'action

The mechanism of action of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate involves its interaction with specific molecular targets. In the context of its cholinesterase inhibitory activity, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The pathways involved include the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .

Comparaison Avec Des Composés Similaires

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate can be compared with other similar compounds such as:

1-Benzylpiperidin-4-one: Lacks the trifluoroethanone group and oxalate form, making it less stable and less potent as a cholinesterase inhibitor.

N-(1-Benzylpiperidin-4-yl)acetohydrazide: Contains an acetohydrazide group instead of the trifluoroethanone group, leading to different chemical properties and biological activities.

1-(4-Fluorophenyl)piperidin-4-one:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various research domains.

Activité Biologique

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is a compound of significant interest due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The trifluoroethanone moiety contributes to its unique chemical characteristics and biological interactions.

Chemical Structure

The molecular formula of this compound is C16H18F3NO5, and its structure can be represented as follows:

Pharmacological Properties

Research indicates that compounds with the piperidine structure often exhibit a variety of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

- Analgesic Activity : The analgesic properties of similar compounds have been documented, potentially making this derivative useful in pain management.

- Antitumor Effects : Preliminary data indicate that some piperidine derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Studies and Research Findings

- Antidepressant Activity : A study involving various piperidine derivatives showed that modifications at the nitrogen atom significantly influenced their antidepressant-like effects in animal models. The benzyl substitution in this compound may enhance its ability to cross the blood-brain barrier, thereby increasing its efficacy .

- Analgesic Properties : In another study focusing on similar compounds, the analgesic effects were assessed via the hot plate test in rodents. Results indicated that compounds with a trifluoromethyl group exhibited significant pain relief compared to controls .

- Antitumor Activity : Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a compound structurally related to this compound was found to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .

Data Table of Biological Activities

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO.C2H2O4/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBXILJPBZWOQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678069 |

Source

|

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-70-2 |

Source

|

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.